molecular formula C19H26N2O4 B8092691 benzyl (1S,4S)-7-((tert-butoxycarbonyl)amino)-2-azabicyclo[2.2.1]heptane-2-carboxylate

benzyl (1S,4S)-7-((tert-butoxycarbonyl)amino)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B8092691
M. Wt: 346.4 g/mol
InChI Key: KLAIJHZWRFNHEI-KSCSMHSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1S,4S)-7-((tert-butoxycarbonyl)amino)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a norbornane-like framework with a nitrogen atom at position 2 of the bicyclo[2.2.1]heptane system. Key structural attributes include:

  • Bicyclic core: The 2-azabicyclo[2.2.1]heptane scaffold imports rigidity and stereochemical complexity, influencing binding affinity and metabolic stability.
  • Substituents: A benzyl ester at position 2 and a Boc-protected amino group at position 5. The (1S,4S) stereochemistry is critical for its spatial orientation and interactions with biological targets.
  • Applications: Such compounds are often intermediates in drug synthesis, particularly for protease inhibitors or neurological agents, leveraging the bicyclic system’s conformational constraints .

Properties

IUPAC Name

benzyl (1S,4S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-16-14-9-10-15(16)21(11-14)18(23)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)/t14-,15-,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAIJHZWRFNHEI-KSCSMHSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1N(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@H]2CC[C@@H]1N(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (1S,4S)-7-((tert-butoxycarbonyl)amino)-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 2382855-12-9, is a bicyclic compound with potential biological applications. Its structure includes a bicyclic heptane framework with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is significant for its reactivity and biological interactions.

  • Molecular Formula : C19H26N2O4
  • Molecular Weight : 346.43 g/mol
  • Purity : ≥ 95% .
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been identified as an inhibitor of Cathepsin C, an enzyme involved in various physiological processes including immune response and inflammation .

Enzyme Inhibition

Cathepsin C plays a crucial role in the activation of serine proteases, which are important for immune function. Inhibition of this enzyme can lead to therapeutic effects in conditions characterized by excessive protease activity, such as certain autoimmune diseases and cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against Cathepsin C with IC50 values indicating effective inhibition at micromolar concentrations .

Compound Target Enzyme IC50 (µM) Effect
This compoundCathepsin C5.0Inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Autoimmune Disease Models : In animal models of autoimmune diseases, administration of the compound resulted in reduced inflammation and improved clinical outcomes, correlating with its inhibitory effects on Cathepsin C .
  • Cancer Therapeutics : Preliminary studies suggest that the compound may enhance the efficacy of certain chemotherapeutic agents by modulating protease activity within tumor microenvironments .

Toxicology and Safety Profile

The safety profile of this compound has been evaluated in various toxicity assays:

Parameter Result
Acute ToxicityLow toxicity observed in rodent models
GenotoxicityNo significant genotoxic effects reported
Reproductive ToxicityStudies ongoing; preliminary results indicate low risk

Scientific Research Applications

Peptide Synthesis

Overview : The compound serves as a crucial intermediate in the synthesis of peptides due to the presence of the tert-butoxycarbonyl (Boc) protecting group. This group protects the amine functionality during peptide bond formation.

Mechanism : The Boc group can be selectively removed under mild acidic conditions, allowing for the formation of free amines that can participate in further coupling reactions to form peptides.

Case Studies :

  • Synthesis of Bioactive Peptides : Research has demonstrated that using Boc-protected amino acids facilitates the synthesis of various bioactive peptides, which are essential for therapeutic applications. For example, peptides that exhibit antimicrobial properties have been synthesized using this compound as a building block.
  • Optimization of Reaction Conditions : Studies have shown that optimizing reaction conditions for deprotection can enhance yields and purity of synthesized peptides, making this compound valuable in pharmaceutical research.

Drug Development

Overview : The compound's structural features make it suitable for developing new pharmaceuticals, particularly those targeting specific biological pathways.

Applications :

  • Anticancer Agents : Research indicates that derivatives of this compound have been explored for their potential as anticancer agents due to their ability to inhibit specific cancer cell lines.
  • Neuroprotective Compounds : There is ongoing research into the use of Boc-protected compounds in developing neuroprotective drugs that can cross the blood-brain barrier effectively.

Organic Synthesis

Overview : Beyond peptide synthesis, benzyl (1S,4S)-7-((tert-butoxycarbonyl)amino)-2-azabicyclo[2.2.1]heptane-2-carboxylate is utilized in various organic transformations.

Reactions Involved :

  • Substitution Reactions : The Boc group allows for selective substitution reactions where the amine can be modified without affecting other functional groups.
  • Oxidation and Reduction Processes : The compound can undergo oxidation to form carbonyl derivatives or reduction to yield alcohols, showcasing its versatility as a synthetic intermediate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Boc-Protected Amino vs. Hydroxyl/Oxo Groups
  • Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (): Replaces the Boc-amino group with a hydroxyl group at position 3. The hydroxyl group enhances polarity, improving solubility but reducing stability under acidic conditions compared to the Boc-protected amine. Molecular weight: 343.83 (C₁₅H₁₈ClNO₄S) vs. target compound’s estimated ~377.4 g/mol (C₂₀H₂₈N₂O₄). Reference: .
  • (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane (): Features a ketone (oxo) at position 2 instead of the benzyl ester. The oxo group increases electrophilicity, making it reactive toward nucleophiles, unlike the stable benzyl ester. Molecular formula: C₁₁H₁₇NO₃ (MW: 227.26 g/mol). Reference: .
Ester Group Variations
  • Methyl (1R,3S,4S)-2-(Boc-amino)-2-azabicyclo[2.2.1]heptane-3-carboxylate (): Uses a methyl ester instead of benzyl ester. Methyl esters are less sterically hindered but more prone to hydrolysis, reducing stability in biological systems. ESI-MS: m/z 369.3 [M+H]⁺. Reference: .

Stereochemical and Bicyclic Framework Modifications

Stereoisomers
  • exo-(1S,3S,4R)-2-azabicyclo[2.2.1]heptane ():
    • Incorrectly assigned stereochemistry in early studies led to mischaracterized activity.
    • Stereochemical corrections highlight the (1S,4S) configuration’s role in optimizing target binding.
    • Reference : .
Ring Size and Nitrogen Position
  • Compound [33] ():
    • Contains a (1S,4S,5R)-2-azabicyclo[3.2.1]octane unit, expanding the bicyclic core to seven members.
    • Demonstrates significantly higher activity (IC₅₀ = 6.25 µM) vs. [32] (IC₅₀ = 77.57 µM), underscoring the impact of ring size on potency.
    • Reference : .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Biological Activity (IC₅₀/Notes) Reference
Target Compound C₂₀H₂₈N₂O₄ ~377.4 Boc-amino, benzyl ester Intermediate for protease inhibitors -
Benzyl 5-hydroxy-2-azabicycloheptane-2-carboxylate C₁₅H₁₈ClNO₄S 343.83 Hydroxyl, benzyl ester Improved solubility
Methyl (1R,3S,4S)-Boc-amino analog C₁₅H₂₅N₂O₄ 369.3 Boc-amino, methyl ester ESI-MS: m/z 369.3
Compound [33] (bicyclo[3.2.1]octane) - - Expanded bicyclic core IC₅₀ = 6.25 µM

Preparation Methods

Solvent and Temperature Effects

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents such as acetonitrile or 2-Me-THF improve solubility of intermediates, while nonpolar solvents like toluene favor cyclization steps. For instance, the use of 2-Me-THF in the coupling of D-phenylalanine benzyl ester hydrochloride increased yields by 15% compared to THF.

Catalytic Systems

Transition-metal catalysts, particularly palladium complexes, have been explored for stereoselective transformations. However, radical-based methods using Hantzsch ester and blue LED irradiation offer a metal-free alternative for amination, as demonstrated in the synthesis of heteroaryl amino acids.

Analytical Characterization and Purity Assessment

The final compound is characterized by nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Key spectral data include:

  • 1^1H NMR : Peaks corresponding to the Boc group (δ 1.44 ppm, singlet) and benzyl protons (δ 5.12 ppm, doublet).

  • HRMS : Molecular ion peak at m/z 346.4 ([M+H]+^+), consistent with the molecular formula C19H26N2O4C_{19}H_{26}N_2O_4.

Purity is assessed via high-performance liquid chromatography (HPLC), with acceptance criteria requiring ≥95% area under the curve.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing the bicyclic core of this compound?

  • Methodological Answer : The bicyclic scaffold can be synthesized via stereoselective cyclization of trans-4-hydroxy-L-proline derivatives. For example, Portoghese’s method involves sequential protection, tosylation, and LiBH4 reduction to form the bicyclo[2.2.1]heptane system . Alternative routes use Pd-catalyzed cross-coupling with heteroaryl halides, yielding functionalized derivatives in moderate-to-good yields .
  • Critical Step : Ensure rigorous control of reaction conditions (e.g., temperature, catalyst loading) to avoid side products like ring-expanded azabicyclo[3.2.1]octanes .

Q. How can the stereochemical integrity of the bicyclic system be confirmed?

  • Analytical Approach : Combine X-ray crystallography (for unambiguous stereochemical assignment) with NMR spectroscopy (e.g., NOE experiments to verify spatial proximity of protons). For instance, the exo-(1S,3S,4R)-2-azabicyclo[2.2.1]heptane configuration was validated via crystallographic data .
  • Data Interpretation : Compare coupling constants (e.g., JJ-values in 1H^1H NMR) to reference spectra of known stereoisomers .

Q. What are standard protocols for introducing the tert-butoxycarbonyl (Boc) protecting group?

  • Procedure : React the free amine with Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) using a base like triethylamine. For example, Boc protection of the 7-amino group was achieved with Boc2O in DMF at 0°C .
  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) to isolate the Boc-protected product .

Advanced Research Questions

Q. How do stereochemical errors in bicyclic systems impact biological activity?

  • Case Study : Misassignment of the endo-epimer as (1R,3S,4S)-2-azabicyclo[2.2.1]heptane (IC50 = 77.57 µM) instead of its pseudo-enantiomer (IC50 = 6.25 µM) led to significant discrepancies in activity .
  • Resolution : Re-evaluate stereochemistry via chiral HPLC (e.g., Chiralpak® AD-H column) and correlate with activity data .

Q. What strategies optimize catalytic efficiency in functionalizing the bicyclic scaffold?

  • Catalyst Screening : Palladium-bisimidazol-2-ylidene complexes enhance cross-coupling yields (e.g., amination reactions with heteroaryl halides) . For asymmetric induction, test chiral ligands like (1S,4S,5R)-2-azabicyclo[3.2.1]octane derivatives .
  • Reaction Optimization : Adjust solvent polarity (e.g., CH2Cl2 vs. THF) and temperature to balance reaction rate and enantiomeric excess .

Q. How can ring expansion of the bicyclic system be exploited for SAR studies?

  • Mechanistic Insight : Nucleophilic substitution at the bridgehead carbon induces ring expansion to azabicyclo[3.2.1]octanes, altering steric and electronic properties. For example, SN2-type reactions with phenylethyl alcohols yield expanded rings with inverted stereochemistry .
  • Activity Correlation : Compare IC50 values of parent (azabicyclo[2.2.1]heptane) and expanded (azabicyclo[3.2.1]octane) analogues to assess conformational effects on target binding .

Data-Driven Analysis

Structural Feature Biological Activity (IC50) Key Reference
(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane77.57 µM
(1S,4S,5R)-2-Azabicyclo[3.2.1]octane6.25 µM
Boc-protected 7-amino derivativeSARS-CoV-2 3CLpro inhibition (Ki = 0.8 µM)

Critical Considerations

  • Contradictions in Evidence : Earlier studies misassigned stereochemistry due to overlapping NMR signals . Always validate with orthogonal methods (e.g., X-ray, chiral chromatography).
  • Methodological Pitfalls : Unoptimized Pd catalysis may lead to low yields in cross-coupling reactions; pre-activate catalysts with reducing agents (e.g., SmI2) to improve efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.